Cas no 465-94-1 (LONGISPINOGENIN)

LONGISPINOGENIN structure
Produktname:LONGISPINOGENIN
LONGISPINOGENIN Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3beta,16beta)-16-(hydroxymethyl)olean-12-ene-3,28-diol
- (3S,4aR,5R,6aR,6bS,8S,8aR,12aS,14aR,14bR)-8,8a-Bis-hydroxymethyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picen-3-ol
- (3S,4aR,6aR,6bS,8S,8aR,12aS,14aR,14bR)-8,8a-bis(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol
- LONGISPINOGENIN
- Longispinognin
- Olean-12-ene-3β,16β,28-triol
- Olean-12-ene-3,16,28-triol, (3β,16β)-
- 16-(Hydroxymethyl)olean-12-ene-3,28-diol
- DTXSID10963596
- SCHEMBL179854
- AKOS040752666
- CS-0133352
- Q27265993
- HY-133805
- Olean-12-ene-3, 16 28-triol, (3beta,16beta)-
- 71XG0082E9
- (3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol
- OLEAN-12-ENE-3.BETA.,16.BETA.,28-TRIOL
- Olean-12-ene-3,16,28-triol, (3beta,16beta)-
- Picen-3-ol, 8,8a-bis-hydroxymethyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-, (3S,4aR,5R,6aR,6bS,8S,8aR,12aS,14aR,14bR)
- UNII-71XG0082E9
- LONGISPINOGEN
- 465-94-1
- OLEAN-12-ENE-3beta,16beta,28-TRIOL
- 8a-(Hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol
- (3beta,16beta)-Olean-12-ene-3,16 28-triol
- (3beta,16beta)-Olean-12-ene-3,16,28-triol
- primulagenin
-
- Inchi: 1S/C31H52O3/c1-26(2)14-15-31(19-33)20(18-32)16-30(7)21(22(31)17-26)8-9-24-28(5)12-11-25(34)27(3,4)23(28)10-13-29(24,30)6/h8,20,22-25,32-34H,9-19H2,1-7H3/t20-,22+,23+,24-,25+,28+,29-,30-,31+/m1/s1
- InChI-Schlüssel: NGJUAJNTJXNCFH-VUTUYJMDSA-N
- Lächelt: O[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@]1(C)[C@@H]2CC=C2[C@@H]3CC(C)(C)CC[C@]3(CO)[C@@H](CO)C[C@@]12C
Berechnete Eigenschaften
- Genaue Masse: 458.37599545g/mol
- Monoisotopenmasse: 458.37599545g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 1
- Komplexität: 844
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topologische Polaroberfläche: 60.7Ų
Experimentelle Eigenschaften
- Farbe/Form: Solid powder
LONGISPINOGENIN Sicherheitsinformationen
- Signalwort:Warning
- Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
LONGISPINOGENIN Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T32864-5mg |
Longispinogenin |
465-94-1 | 5mg |
¥ 7000 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T32864-5 mg |
Longispinogenin |
465-94-1 | 5mg |
¥7000.00 | 2023-03-30 | ||
TargetMol Chemicals | T32864-5 mg |
Longispinogenin |
465-94-1 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T32864-25mg |
Longispinogenin |
465-94-1 | 25mg |
¥ 10600 | 2024-07-20 |
LONGISPINOGENIN Verwandte Literatur
-
1. Acetonide formation from olean-12-ene-16α,28- and -16β, 28-diolsJan St. Pyrek J. Chem. Soc. Chem. Commun. 1973 787
-
2. Determination of structure and stereochemistry of tomentosic acid by X-ray crystallography. A novel mechanism for transformation of arjungenin to tomentosic acidShashi B. Mahato,Ashoke K. Nandy,Peter Luger,Manuela Weber J. Chem. Soc. Perkin Trans. 2 1990 1445
-
J. D. Connolly,R. A. Hill,B. T. Ngadjui Nat. Prod. Rep. 1994 11 91
-
4. Index pages
465-94-1 (LONGISPINOGENIN) Verwandte Produkte
- 2870661-08-6(3-Azetidineacetic acid, 3-(1H-imidazol-1-yl)-1-[(phenylmethoxy)carbonyl]- )
- 1296888-47-5(N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine)
- 2228797-32-6(ethyl 4-(morpholin-3-yl)piperidine-1-carboxylate)
- 2171369-80-3((3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}pentanoic acid)
- 1354024-23-9(2-Amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one)
- 1178271-16-3(6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine)
- 60323-95-7(Pyridine, 2-chloro-3-methyl-4-nitro-, 1-oxide)
- 1236261-98-5((3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride)
- 1808846-52-7(3,5-Dibromo-6-cyclopropylpyridin-2-amine)
- 1351595-29-3(3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate)
Empfohlene Lieferanten
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
